

A Comparative Guide to the Plasma Stability of Peptide Linkers

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Compound of Interest

Mc-Alanyl-Alanyl-Asparagine-PABMMAE

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For researchers, scientists, and drug development professionals, the rational design of therapeutic conjugates, such as antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs), hinges on the careful selection of a linker to connect the targeting moiety to the payload. The linker's stability in systemic circulation is a critical determinant of a conjugate's therapeutic index, directly influencing its efficacy and safety profile.[1] An ideal linker must remain stable in plasma to prevent premature release of the payload, which can lead to off-target toxicity and reduced therapeutic efficacy.[1][2] However, upon reaching the target site, the linker should be efficiently cleaved to release the active drug.[1]

This guide provides an objective comparison of the plasma stability of different classes of peptide linkers, supported by experimental data and detailed methodologies. Peptide linkers are a prominent class of enzymatically cleavable linkers that offer a balance of stability and controlled release, making them a focal point in the development of next-generation targeted therapeutics.[3]

Comparative Plasma Stability of Peptide Linkers

The stability of peptide linkers in plasma is influenced by their amino acid sequence, the source of the plasma (e.g., human, mouse, rat), and the specific enzymes present.[4][5] The following table summarizes available data on the plasma stability of various peptide linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in the conjugate, payload, and experimental conditions.



Linker Type	Peptide Sequence	Plasma Source	Reported Stability/Half- Life	Key Findings & Consideration s
Dipeptide	Valine-Citrulline (Val-Cit)	Human	Excellent stability.[1][3]	Widely used and well-established. Cleaved by cathepsin B in lysosomes.[2] Susceptible to premature cleavage by human neutrophil elastase.[6]
Dipeptide	Valine-Citrulline (Val-Cit)	Rodent (Mouse, Rat)	Less stable.[1][6]	Susceptible to cleavage by carboxylesterase 1C (Ces1C), complicating preclinical evaluation.[1][6]
Dipeptide	Phenylalanine- Lysine (Phe-Lys)	Human	Good stability.[3]	An alternative cathepsin B-cleavable linker. [2][3]
Tetrapeptide	Glycine-Glycine- Phenylalanine- Glycine (GGFG)	Not specified	High plasma stability.[7]	Offers slower cleavage kinetics compared to some dipeptide linkers.[3] Used in successful ADC drugs.[7]



Asparagine- containing	Alanine-Alanine- Asparagine (Ala- Ala-Asn)	Mouse, Human	High stability in serum.[3]	Cleaved by legumain, an enzyme overexpressed in the tumor microenvironmen t.[3][6] Completely stable against human neutrophil elastase.[3]
Asparagine- containing	Asparagine- Asparagine (Asn- Asn)	Mouse, Human	High stability in serum.[3]	Legumain- mediated cleavage rate is five times higher than Val-Cit in lysosomes.[3]
Peptidomimetic	Cyclobutyl- Citrulline (cBuCit)	Human, Mouse	Excellent stability in human and mouse serum.[6]	Designed for high specificity towards cathepsin B, reducing off-target cleavage.
Glutamic Acid- Valine-Citrulline	EVCit	Mouse	Good stability in mouse plasma. [3]	The addition of glutamic acid enhances stability in mouse plasma.[5] Resistant to neutrophil elastasemediated cleavage.[3]



Ester-based	Glutaryl linker with amide bond	Human	Half-life of approximately 2 hours.[8]	Susceptible to fast hydrolysis of the ester bond.
Amide-based	Amide and succinimidyl thioether	Human	Half-life of approximately 48 hours.[8]	More stable than ester-based linkers.[8]
Hydrazone	N/A	Human	Variable; concerns about stability in circulation have been raised.[1][9]	pH-sensitive, designed to cleave in the acidic environment of endosomes/lysos omes.[1][9] Stability is influenced by the specific chemical structure.[1]
β-Glucuronide	N/A	Rat	High plasma stability; no payload loss observed after one week in rat plasma.[1][6]	Cleaved by β- glucuronidase, which is abundant in the tumor microenvironmen t but has low activity in the bloodstream.[1] [9] The hydrophilic nature can reduce ADC aggregation.[1]

Classification of Cleavable Linkers

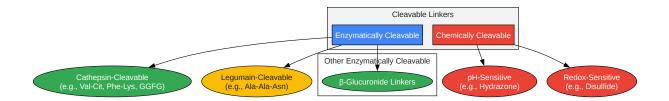




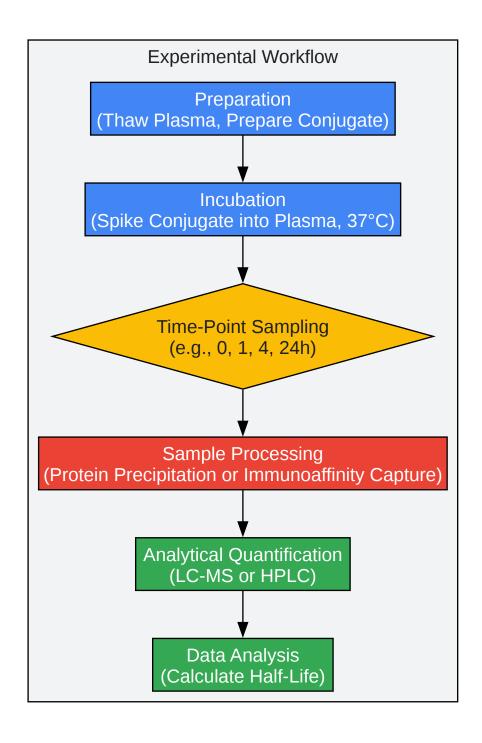
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Peptide linkers are a major category within the broader class of cleavable linkers used in drug conjugates. The choice of linker dictates the mechanism of drug release.









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